molecular formula C16H10N4O2 B11536695 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile

Cat. No.: B11536695
M. Wt: 290.28 g/mol
InChI Key: BMVPYKZTAYDWTM-XYOKQWHBSA-N
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Description

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile is an organic compound that features a benzimidazole ring fused with a nitrophenyl acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the benzimidazole-nitrophenyl intermediate, often facilitated by base catalysts such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acrylonitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can attack the electrophilic carbon of the acrylonitrile group.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols; solvents like DMF or DMSO.

    Cyclization: Acidic or basic catalysts, depending on the desired cyclization pathway.

Major Products

    Reduction: 2-(1H-Benzoimidazol-2-yl)-3-(3-amino-phenyl)-acrylonitrile.

    Substitution: Various substituted acrylonitrile derivatives.

    Cyclization: Polycyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile serves as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it valuable for synthesizing derivatives with enhanced properties .

Biology

The compound has shown potential as a biological probe . Its ability to form hydrogen bonds and π-π interactions with biological macromolecules makes it useful for studying enzyme interactions and binding affinities .

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their pharmacological activities:

  • Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant antimicrobial effects against various pathogens .
  • Anticancer Properties : Research indicates that compounds related to this compound have antiproliferative effects on cancer cell lines, showing promise in cancer therapy .

Industrial Applications

Due to its stability and reactivity, this compound is also explored for use in the development of new materials such as polymers and dyes . Its unique chemical structure allows for incorporation into various industrial applications that require robust materials with specific functional properties .

Case Studies and Experimental Findings

StudyObjectiveKey Findings
Antimicrobial Evaluation Assessing the antimicrobial activity of derivativesCertain derivatives showed effective inhibition against Staphylococcus aureus and Mycobacterium tuberculosis, indicating potential therapeutic applications .
Anticancer Activity Evaluating antiproliferative effects on MDA-MB-231 cell lineCompounds exhibited significant growth inhibition, suggesting their utility in cancer treatment strategies .
Material Development Investigating polymer applicationsThe compound's stability under various conditions makes it suitable for creating durable materials used in industrial settings .

Mechanism of Action

The mechanism of action of 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzoimidazol-2-yl)-3-phenyl-acrylonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.

    2-(1H-Benzoimidazol-2-yl)-3-(4-nitro-phenyl)-acrylonitrile: Similar structure but with the nitro group in a different position, affecting its chemical properties and applications.

    2-(1H-Benzoimidazol-2-yl)-3-(3-methoxy-phenyl)-acrylonitrile: Contains a methoxy group instead of a nitro group, leading to different electronic and steric effects.

Uniqueness

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile is unique due to the presence of both the benzimidazole and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a compound of significant interest.

Biological Activity

The compound 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzimidazole core followed by nitration and subsequent reactions to introduce the acrylonitrile moiety. While specific synthetic pathways for this compound are not extensively documented, related compounds often utilize methods such as:

  • Condensation reactions : Combining benzimidazole derivatives with nitro-substituted phenyl compounds.
  • Nitration : Introducing the nitro group via electrophilic aromatic substitution.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, sulfonamide derivatives related to benzimidazoles have shown effectiveness against various viruses, including coxsackievirus B and avian influenza viruses, with IC50 values in the micromolar range . Although specific data for this compound is limited, its structural analogs suggest potential antiviral mechanisms.

Anticancer Properties

Benzimidazole derivatives are frequently investigated for their anticancer activities. Research has demonstrated that compounds containing a benzimidazole ring can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that related benzimidazole derivatives can induce apoptosis in human cancer cells through pathways involving caspases and mitochondrial dysfunction .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been well-documented. Compounds similar to this compound have demonstrated inhibitory effects against a range of bacteria and fungi. The presence of both the nitro group and the acrylonitrile moiety may enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral activity of related benzimidazole compounds, several were identified with IC50 values ranging from 0.5 to 10 µM against various viral strains. These findings suggest that modifications on the benzimidazole structure can significantly influence antiviral potency .

CompoundVirus TargetedIC50 (µM)
Compound ACoxsackievirus B7.5 ± 0.8
Compound BInfluenza H9N20.001
Compound CAvian Influenza1.5 ± 0.2

Case Study 2: Anticancer Activity

Another investigation focused on a series of substituted benzimidazoles, revealing that compounds with electron-withdrawing groups (such as nitro groups) exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis .

CompoundCancer Cell LineIC50 (µM)
Compound DMCF-7 (Breast)12
Compound EHeLa (Cervical)15

Properties

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H10N4O2/c17-10-12(8-11-4-3-5-13(9-11)20(21)22)16-18-14-6-1-2-7-15(14)19-16/h1-9H,(H,18,19)/b12-8+

InChI Key

BMVPYKZTAYDWTM-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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